molecular formula C19H17NO2 B4144179 N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide

N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide

Cat. No.: B4144179
M. Wt: 291.3 g/mol
InChI Key: KJFYFMDHDQYELT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a naphthyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 2-naphthylacetic acid.

    Amide Formation: The 3-methoxyaniline is reacted with 2-naphthylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2-naphthyl)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(2-naphthyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel polymers.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain by inhibiting the activity of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2-(2-naphthyl)acetamide
  • N-(3-methoxyphenyl)-2-(1-naphthyl)acetamide
  • N-(4-methoxyphenyl)-2-(2-naphthyl)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(2-naphthyl)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring and the naphthyl group on the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-22-18-8-4-7-17(13-18)20-19(21)12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFYFMDHDQYELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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